2,3-Difluoro-6-methylbenzonitrile spectral data (NMR, IR, MS)
2,3-Difluoro-6-methylbenzonitrile spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characterization of 2,3-Difluoro-6-methylbenzonitrile
This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of 2,3-Difluoro-6-methylbenzonitrile (C₈H₅F₂N). Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and the logic of spectral interpretation, providing a framework for robust analytical characterization.
While a complete, publicly available, and peer-reviewed spectral dataset for this specific molecule is not consolidated in a single source, this guide will present a detailed, predicted analysis based on established spectroscopic principles and data from analogous structures.[1][2][3] This predictive approach serves as a robust framework for researchers acquiring and interpreting data for this compound and similar fluorinated aromatic molecules.
Molecular Structure and Analytical Rationale
The structure of 2,3-Difluoro-6-methylbenzonitrile presents a unique analytical challenge and opportunity. The interplay of the electron-withdrawing cyano and fluorine substituents with the electron-donating methyl group on the aromatic ring creates a distinct electronic environment. Understanding this interplay is critical for interpreting the resulting spectra. Our analytical workflow is designed to systematically deconstruct the molecule's features using orthogonal techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2,3-Difluoro-6-methylbenzonitrile, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Difluoro-6-methylbenzonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; Chloroform-d (CDCl₃) is a common starting point for its ability to dissolve a wide range of organic compounds.[4][5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR, setting the 0 ppm mark. For ¹⁹F NMR, a common external or internal reference is trifluorotoluene or CFCl₃.[6][7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex couplings in the aromatic region.
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A quantitative spectrum may require a longer relaxation delay.[8]
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. Given the high sensitivity of the ¹⁹F nucleus, acquisition times are generally short.[7]
-
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic (methyl) region.
-
Methyl Protons (-CH₃): A singlet is predicted for the methyl group. Its chemical shift will be influenced by the adjacent cyano group and the overall electronic nature of the ring, likely appearing in the range of δ 2.4-2.6 ppm .[1]
-
Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and will exhibit splitting due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.
-
H-4: This proton is coupled to H-5, F-3, and F-2. It is expected to appear as a complex multiplet.
-
H-5: This proton is coupled to H-4 and F-3. It is also expected to be a complex multiplet, likely in the range of δ 7.0-7.6 ppm .
-
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling |
| ~2.5 | Singlet (s), 3H |
| ~7.2 - 7.5 | Multiplet (m), 1H |
| ~7.5 - 7.8 | Multiplet (m), 1H |
¹³C NMR: Carbon Skeleton Mapping
Due to the lack of symmetry, all 8 carbon atoms in the molecule are unique and should produce eight distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached functional groups, particularly the electronegative fluorine atoms.[8][9]
-
Methyl Carbon (-CH₃): Expected in the upfield region, δ 15-25 ppm .
-
Aromatic Carbons (C-Ar): These will appear between δ 110-165 ppm . The carbons directly bonded to fluorine (C-2, C-3) will show large one-bond C-F coupling constants (¹JCF) and will be significantly downfield.[10] The carbon of the nitrile group (C≡N) will be in the δ 115-125 ppm range.[1] The quaternary carbons (C-1, C-2, C-3, C-6) will likely show lower intensity peaks.
| Predicted ¹³C NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 15 - 25 |
| -C≡N | 115 - 125 |
| Aromatic C-H | 120 - 140 |
| Aromatic C-F | 150 - 165 (with large ¹JCF coupling) |
| Aromatic C-CN | ~105 - 115 |
| Aromatic C-CH₃ | ~140 - 150 |
¹⁹F NMR: Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms.[7] We expect two distinct signals for the two non-equivalent fluorine atoms.
-
Chemical Shifts: Aryl-fluorine chemical shifts typically appear in a range of -100 to -170 ppm relative to CFCl₃.[6][11] The precise shifts for F-2 and F-3 will depend on the electronic effects of the other substituents.
-
Coupling: The two fluorine atoms will be coupled to each other (³JFF), resulting in a doublet for each signal. Each signal will also exhibit smaller couplings to the nearby aromatic protons (³JHF, ⁴JHF).[12]
| Predicted ¹⁹F NMR Data | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| F-2 / F-3 | -110 to -150 |
| F-2 / F-3 | -110 to -150 |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for quickly confirming the presence of key structural motifs.[13][14]
Experimental Protocol: IR Data Acquisition
-
Methodology: The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. ATR is often preferred for its simplicity and speed.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
Interpretation of Key Vibrational Modes
The IR spectrum of 2,3-Difluoro-6-methylbenzonitrile is expected to show several characteristic absorption bands.[15][16]
-
C≡N Stretch: A sharp, strong absorption characteristic of the nitrile group is expected in the range of 2220-2240 cm⁻¹ . Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to saturated nitriles.[17]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).
-
C-F Stretches: Strong absorptions corresponding to the C-F stretching modes are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .
-
C=C Aromatic Stretches: Medium to weak absorptions from the aromatic ring stretching will be present in the 1450-1600 cm⁻¹ region.
| Predicted IR Absorption Bands | ||
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
| 3050 - 3100 | Aromatic C-H Stretch | Weak-Medium |
| 2850 - 2960 | Aliphatic C-H Stretch | Weak-Medium |
| 2220 - 2240 | C≡N Stretch | Strong, Sharp |
| 1450 - 1600 | Aromatic C=C Stretch | Medium |
| 1100 - 1300 | C-F Stretch | Strong |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard method for small, relatively stable organic molecules and will provide valuable fragmentation data.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
-
Data Acquisition: The sample is introduced into the ion source (often via direct insertion probe or GC inlet), ionized (typically at 70 eV), and the resulting ions are separated and detected based on their mass-to-charge ratio (m/z).
Analysis of Molecular Ion and Fragmentation
-
Molecular Ion (M⁺·): The molecular weight of C₈H₅F₂N is 153.14 g/mol . The mass spectrum should show a distinct molecular ion peak at m/z = 153 . Due to the stability of the aromatic ring, this peak is expected to be reasonably abundant.[18]
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues.[19][20] Key predicted fragmentation pathways include:
-
Loss of a methyl radical ([M-15]⁺): Cleavage of the methyl group would result in a fragment at m/z = 138 .
-
Loss of HCN ([M-27]⁺): A common fragmentation pathway for benzonitriles, leading to a fragment at m/z = 126 .[21]
-
Other fragments corresponding to the breakdown of the aromatic ring may also be observed.
-
| Predicted Mass Spectrometry Data (EI) | |
| m/z Value | Predicted Fragment Identity |
| 153 | [C₈H₅F₂N]⁺· (Molecular Ion) |
| 138 | [M - CH₃]⁺ |
| 126 | [M - HCN]⁺ |
Part 4: Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS to build a self-validating structural hypothesis.
Caption: Integrated workflow for structural elucidation.
Conclusion
The comprehensive analysis of 2,3-Difluoro-6-methylbenzonitrile requires a synergistic application of NMR, IR, and Mass Spectrometry. While this guide presents a predicted spectral profile based on robust chemical principles, experimental verification remains the gold standard. The outlined protocols and interpretive logic provide a solid foundation for researchers to acquire, analyze, and confidently confirm the structure of this and other complex aromatic compounds.
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